1,3-Dicyclohexyl-1,3-propanedione
Overview
Description
1,3-Dicyclohexyl-1,3-propanedione is a chemical compound with the molecular formula C15H24O2 . It has a molecular weight of 236.35 .
Synthesis Analysis
The synthesis of 1,3-Dicyclohexyl-1,3-propanedione involves the reaction of 1-cyclohexyl-1-ethanone and methyl cyclohexanoate in anhydrous tetrahydrofuran under nitrogen protection . Potassium amide is added and the reaction is stirred at room temperature for 3.5 hours . After the reaction, the solution is poured into ice water, and ether is added to separate layers . The aqueous layer is adjusted to pH=5.0 with 2N HCl, and then adjusted to pH=7.5 with Na2CO3, extracted with ether, and dried over anhydrous magnesium sulfate . The solvent is spun off and the product is purified by silica gel column chromatography, eluting with dichloromethane/methanol (V/V=20/1) to obtain 1,3-dicyclohexyl-1,3-propanedione .Molecular Structure Analysis
The molecular structure of 1,3-Dicyclohexyl-1,3-propanedione is represented by the formula C15H24O2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
1,3-Dicyclohexyl-1,3-propanedione has a molecular weight of 236.35 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications
Synthesis and Characterization in Transition Metal Complexes
1,3-Dicyclohexyl-1,3-propanedione has been utilized in the synthesis of transition metal complexes. Malik, Bembi, and Singh (1983) synthesized complexes with this compound using divalent nickel, cobalt, and copper salts, forming a 14-membered N4-tetradentate macrocycle. These complexes were characterized through various methods such as conductance measurements and spectral studies (Malik, Bembi, & Singh, 1983).
Spectroscopic Investigation in Cobalt(III) Complexes
Nakamura et al. (1987) studied the stereoselectivity in Cobalt(III) complexes of various 3-substituted 1-phenyl-1,3-propanediones using proton NMR spectroscopy. This research contributed to the understanding of geometrical isomer formation in these complexes, highlighting the role of interligand interactions (Nakamura et al., 1987).
Crystal Structure Analysis
Kaitner and Meštrović (1993) examined the crystal structure of the enolic form of 1,3-diphenyl-1,3-propanedione, which is closely related to 1,3-Dicyclohexyl-1,3-propanedione. Their work provided insights into the molecule's intramolecular hydrogen bonds and crystal packing patterns (Kaitner & Meštrović, 1993).
Catalysis in Ring-Opening Polymerization
Lee et al. (2017) explored the use of Fe(III) complexes of β-diketonate ligands, including variants of 1,3-dicyclohexyl-1,3-propanedione, for the efficient catalysis of ring-opening polymerization of ε-caprolactone. Their findings contribute to the field of polymer chemistry and the development of new catalytic systems (Lee et al., 2017).
Enantioselective Reactions in Organic Synthesis
Tan et al. (2009) demonstrated the first Michael addition of 1,3-diaryl-1,3-propanedione to nitroolefins using an organocatalyst. This research is significant for its contribution to the field of enantioselective synthesis in organic chemistry (Tan et al., 2009).
Role in Complexation of Europium(III)
Moriguchi et al. (2000) prepared complexes involving 1,3-dicyclohexyl-1,3-propanedione and europium(III) chloride. These complexes were studied for their structural and spectroscopic properties, contributing to the understanding of lanthanide chemistry (Moriguchi et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1,3-dicyclohexylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h12-13H,1-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMLFYUFZYQSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dicyclohexyl-1,3-propanedione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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